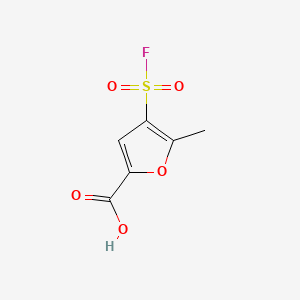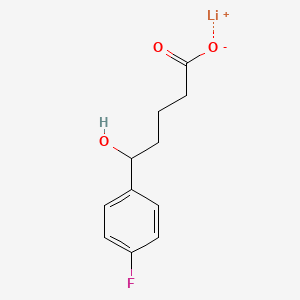
Lithium 5-(4-fluorophenyl)-5-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate is a chemical compound that combines lithium ions with a fluorophenyl-substituted hydroxypentanoate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the lithium ion and the fluorophenyl group imparts unique properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate typically involves the reaction of 5-(4-fluorophenyl)-5-hydroxypentanoic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include 5-(4-fluorophenyl)-5-oxopentanoic acid or 5-(4-fluorophenyl)-5-oxopentanal.
Reduction: Products may include 5-(4-fluorophenyl)-5-hydroxypentanol or 5-(4-fluorophenyl)-pentane.
Substitution: Products depend on the substituent introduced, such as 5-(4-fluorophenyl)-5-alkoxypentanoate.
Scientific Research Applications
Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of lithium.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of various enzymes, including those involved in neurotransmitter signaling. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, thereby influencing its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Lithium(1+) ion 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness
Lithium(1+) ion 5-(4-fluorophenyl)-5-hydroxypentanoate is unique due to the presence of both the lithium ion and the fluorophenyl-substituted hydroxypentanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. The hydroxypentanoate structure provides additional functional groups for chemical modifications, enhancing its versatility compared to similar compounds.
Properties
IUPAC Name |
lithium;5-(4-fluorophenyl)-5-hydroxypentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3.Li/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10,13H,1-3H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJMGIHSUXBTOU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C(CCCC(=O)[O-])O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FLiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
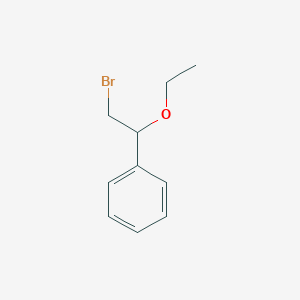
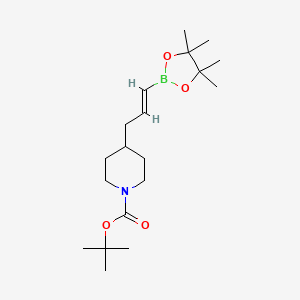
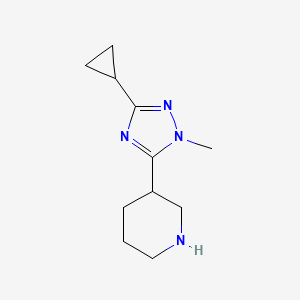
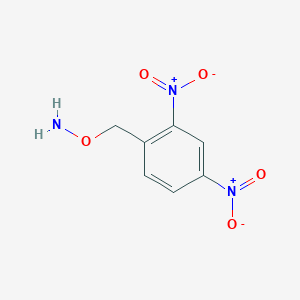
![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
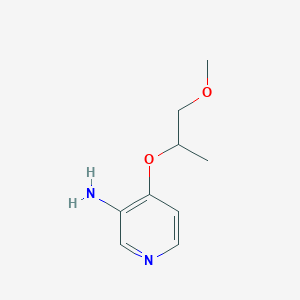
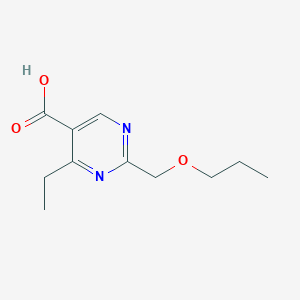
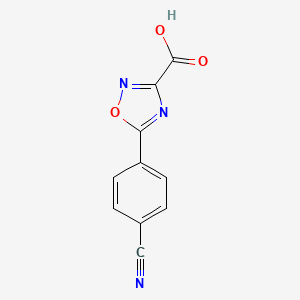
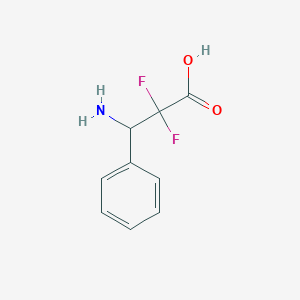
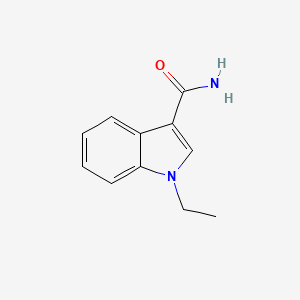
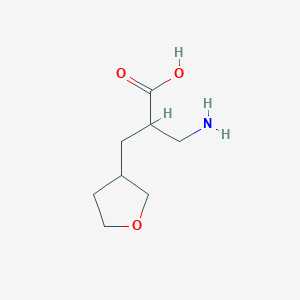
![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)
